molecular formula C12H15N5O3 B601532 恩替卡韦-3-差向异构体 CAS No. 1367369-77-4

恩替卡韦-3-差向异构体

货号: B601532
CAS 编号: 1367369-77-4
分子量: 277.284
InChI 键: QDGZDCVAUDNJFG-CSMHCCOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Unii-FD1LY3K97F” is also known as Entecavir 3-Epimer . It has the molecular formula C12H15N5O3 .

科学研究应用

肿瘤学

恩替卡韦:,恩替卡韦-3-差向异构体的母体化合物,已被探索其在肿瘤学方面的潜力。 它是一种赖氨酸特异性脱甲基酶5B (KDM5B) 的抑制剂,该酶在多种肿瘤中过表达 {svg_1}. 通过抑制KDM5B,恩替卡韦可以减少肿瘤细胞增殖并诱导凋亡 {svg_2}. 这表明恩替卡韦-3-差向异构体可以被研究用于癌症治疗的类似应用。

乙型肝炎抗病毒治疗

恩替卡韦由于其对乙型肝炎病毒聚合酶的活性,是慢性乙型肝炎病毒感染的一线治疗药物 {svg_3}. 对恩替卡韦-3-差向异构体的研究可以集中在其作为抗病毒剂的功效,可能为乙型肝炎提供具有不同药代动力学特性的替代治疗方案。

乙型肝炎病毒相关性肾小球肾炎中的肾脏保护

研究表明,恩替卡韦可以减缓乙型肝炎病毒相关性肾小球肾炎 (HBV-GN) 患者的肾功能损害进展 {svg_4}. 研究恩替卡韦-3-差向异构体用于此应用可以深入了解其肾脏保护作用和安全性。

慢性乙型肝炎患者的COVID-19发生率

已经进行研究以评估恩替卡韦等抗病毒药物对慢性乙型肝炎患者COVID-19严重程度的影响 {svg_5}. 可以研究恩替卡韦-3-差向异构体以了解其对该患者群体中COVID-19发生率和严重程度的影响。

耐药性和遗传屏障

恩替卡韦以其高遗传屏障而闻名,降低了耐药性发展的可能性 {svg_6}. 可以研究差向异构体恩替卡韦-3-差向异构体的遗传屏障特性,这对于抗病毒治疗的长期有效性至关重要。

PARP-1 的抑制

恩替卡韦已显示出抑制 PARP-1 的潜力,PARP-1 是一种参与 DNA 修复的酶 {svg_7}. 可以分析恩替卡韦-3-差向异构体抑制 PARP-1 的能力,这可能对提高某些癌症治疗的有效性具有意义。

癌症患者的乙型肝炎病毒再激活

恩替卡韦可以预防接受治疗的癌症患者乙型肝炎病毒的再激活 {svg_8}. 对恩替卡韦-3-差向异构体的研究可以探索其在预防病毒再激活方面的应用,这对免疫功能低下的人来说是一个重大问题。

靶向癌症治疗和诊断的潜力

鉴于恩替卡韦在靶向癌症治疗和诊断中的作用 {svg_9}, 恩替卡韦-3-差向异构体可以成为该领域进一步探索的候选者,有可能导致新的诊断工具或治疗剂。

生化分析

Biochemical Properties

3-Epi-Entecavir interacts with several enzymes and proteins in its biochemical reactions. It is a competitive inhibitor of the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus polymerase . This includes base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Cellular Effects

3-Epi-Entecavir has significant effects on various types of cells and cellular processes. It reduces the serum HBV DNA levels, leading to a decrease in viral replication . This results in a reduction of the viral load in the cells, thereby influencing cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Epi-Entecavir involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . This results in a decrease in the synthesis of the positive strand of HBV DNA .

Temporal Effects in Laboratory Settings

Over time, 3-Epi-Entecavir has shown to maintain its efficacy in laboratory settings. It continues to suppress HBV DNA and maintain lower WHsAg levels over a long period

Dosage Effects in Animal Models

The effects of 3-Epi-Entecavir vary with different dosages in animal models. In a study involving woodchucks, the combination therapy of entecavir and another drug led to a prolonged suppression of WHV replication . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

3-Epi-Entecavir is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

3-Epi-Entecavir is transported and distributed within cells and tissues. It interacts with renal SLC transporters hOAT1, hCNT2, and hCNT3

属性

IUPAC Name

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367369-77-4
Record name Entecavir 3-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENTECAVIR 3-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Synthesis routes and methods II

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-FD1LY3K97F
Reactant of Route 2
Reactant of Route 2
Unii-FD1LY3K97F
Reactant of Route 3
Unii-FD1LY3K97F
Reactant of Route 4
Unii-FD1LY3K97F
Reactant of Route 5
Unii-FD1LY3K97F
Reactant of Route 6
Unii-FD1LY3K97F

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。